An In-Depth Technical Guide to N-(5-bromopyrimidin-2-yl)-N-methylacetamide: A Key Intermediate in Modern Medicinal Chemistry
An In-Depth Technical Guide to N-(5-bromopyrimidin-2-yl)-N-methylacetamide: A Key Intermediate in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of N-(5-bromopyrimidin-2-yl)-N-methylacetamide, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its core chemical properties, provide validated synthesis protocols, and explore its application as a strategic building block in the synthesis of complex, biologically active molecules. The narrative is structured to provide not just data, but actionable insights into the causality behind experimental design and the compound's utility.
Core Physicochemical and Structural Properties
N-(5-bromopyrimidin-2-yl)-N-methylacetamide is a substituted pyrimidine derivative. The pyrimidine ring is a foundational scaffold in numerous pharmaceuticals due to its ability to mimic purines and engage in hydrogen bonding, while the bromine atom at the C5 position serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation. The N-methylacetamide group modulates the electronic properties and steric profile of the molecule.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 180530-01-2 | [1][2] |
| Molecular Formula | C₇H₈BrN₃O | [1][2] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| MDL Number | MFCD23135958 | [1] |
| Storage Conditions | 2-8°C, Sealed in dry environment | [1][3] |
Synthesis and Purification: A Validated Two-Step Approach
The synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide is efficiently achieved via a two-step sequence starting from commercially available 5-bromo-2-chloropyrimidine. This strategy is predicated on the differential reactivity of the C2 position of the pyrimidine ring, which is highly susceptible to nucleophilic aromatic substitution.
Synthetic Workflow Overview
The logical flow of the synthesis involves the initial introduction of the methylamino group, followed by acylation. This sequence is crucial; performing the acetylation first on a precursor like 2-amino-5-bromopyrimidine would result in acylation of the more nucleophilic exocyclic amine, but subsequent N-methylation would be challenging and less selective. Our chosen path ensures precise control over the final molecular architecture.
Caption: Validated two-step synthesis of the target compound.
Experimental Protocol 1: Synthesis of 5-bromo-2-(methylamino)pyrimidine
This protocol details the synthesis of the key precursor, CAS 31402-54-7.[4] The reaction leverages a classic SNAr mechanism where the electron-withdrawing ring nitrogens activate the C2 position for attack by methylamine.
Materials:
-
5-Bromo-2-chloropyrimidine (15.5 mmol, 1.0 eq)
-
40% Aqueous Methylamine (35 mL)
-
Methanol (20 mL)
-
Dichloromethane (DCM)
-
1M Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Combine 5-bromo-2-chloropyrimidine, 40% aqueous methylamine, and methanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain this temperature for 3 days. The extended reaction time is necessary to drive the substitution to completion due to the moderate reactivity of the starting materials.
-
Monitor reaction progress via Thin Layer Chromatography (TLC) until consumption of the starting material is observed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between dichloromethane and 1M NaOH solution. The basic wash removes any unreacted starting materials and acidic byproducts.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Filter the mixture to remove the desiccant and concentrate the filtrate under reduced pressure to yield 5-bromo-2-(methylamino)pyrimidine as a solid. The product is often of sufficient purity for the next step, but can be recrystallized if necessary.[4]
Experimental Protocol 2: Synthesis of N-(5-bromopyrimidin-2-yl)-N-methylacetamide
This step involves the acylation of the secondary amine. Acetic anhydride is an effective and readily available acetylating agent. Pyridine serves as both a solvent and a base to neutralize the acetic acid byproduct, driving the reaction forward.
Materials:
-
5-bromo-2-(methylamino)pyrimidine (10.0 mmol, 1.0 eq)
-
Acetic Anhydride (12.0 mmol, 1.2 eq)
-
Pyridine (20 mL)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve 5-bromo-2-(methylamino)pyrimidine in pyridine in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution with stirring. The exothermic reaction is controlled by the slow addition at low temperature.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Quench the reaction by carefully adding water.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(5-bromopyrimidin-2-yl)-N-methylacetamide.
Spectroscopic and Analytical Characterization
-
¹H NMR: The spectrum is expected to show two singlets in the aromatic region corresponding to the two pyrimidine protons. A sharp singlet for the N-methyl group will likely appear around 3.0-3.5 ppm, and another singlet for the acetyl methyl group will be present around 2.0-2.5 ppm. The ¹H-NMR for the precursor, 5-bromo-2-methylaminopyrimidine, shows the pyrimidine protons at 8.29 ppm and the N-methyl group at 2.98 ppm, supporting these predictions.[4]
-
¹³C NMR: Key signals would include those for the carbonyl carbon of the acetamide group (~170 ppm), the carbons of the pyrimidine ring (with the bromine-bearing carbon being significantly shifted), and the two methyl carbons.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z 230 (M+) and 232 (M+2) of nearly equal intensity.
Application in Drug Discovery: A Versatile Synthetic Platform
The true value of N-(5-bromopyrimidin-2-yl)-N-methylacetamide lies in its role as a strategic intermediate. The bromine atom is a prime functional group for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the C5 position.
This compound is a key structural motif in the development of potent therapeutics. For instance, the 5-bromo-2-substituted pyrimidine core is central to the structure of Macitentan, a dual endothelin receptor antagonist used for treating pulmonary arterial hypertension.[5][6] While Macitentan itself uses a (5-bromo-pyrimidin-2-yl)oxy ether linkage, intermediates like our title compound are crucial for synthesizing analogues and exploring the structure-activity relationship (SAR) of this important drug class.
Caption: Role as a versatile platform for drug discovery.
Safety, Handling, and Storage
As with all laboratory chemicals, N-(5-bromopyrimidin-2-yl)-N-methylacetamide should be handled by trained personnel in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. It is classified as an irritant.[4]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) to ensure long-term stability.[1]
References
-
N-(5-bromo-4-methylpyrimidin-2-yl)acetamide. PubChem, National Center for Biotechnology Information. [Link]
-
N-(5-bromopyridin-2-yl)-N-methylacetamide. cas号查询. [Link]
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [Link]
-
N-Methylacetamide. PubChem, National Center for Biotechnology Information. [Link]
-
N-(5-Bromopyrimidin-2-yl)-N-methylacetamide | 180530-01-2. Hoffman Fine Chemicals. [Link]
-
The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]
- WO2017191565A1 - Process for preparation of macitentan.
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- 4. 5-BROMO-2-(METHYLAMINO)PYRIMIDINE | 31402-54-7 [m.chemicalbook.com]
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- 6. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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